
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound with the molecular formula C12H24N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both carbamate and isopropylcarbamate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate typically involves the reaction of 2-Ethyl-2-methyl-1,3-propanediol with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines or other reduced forms.
Substitution: Substitution reactions may involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs or treatments.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate: Known for its muscle relaxant properties.
Carisoprodol: A muscle relaxant that shares structural similarities with 2-Ethyl-2-methyl-1,3-propanediol carbamate isopropylcarbamate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual carbamate structure allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications.
Propriétés
Numéro CAS |
25384-70-7 |
|---|---|
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylbutyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H22N2O4/c1-5-11(4,6-16-9(12)14)7-17-10(15)13-8(2)3/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15) |
Clé InChI |
FBRXLSJWUNGLDK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
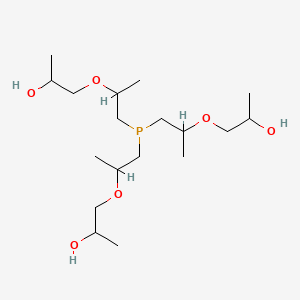

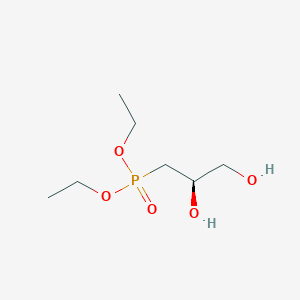
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
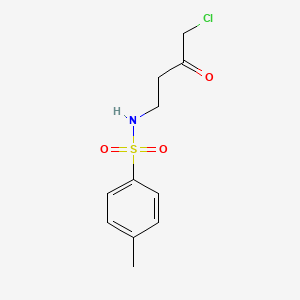
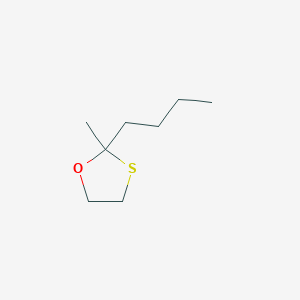
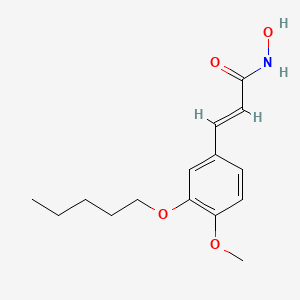
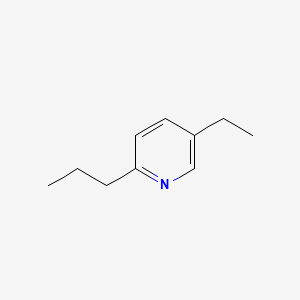
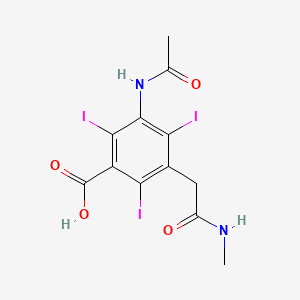

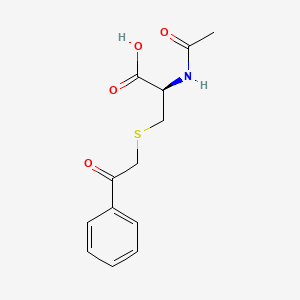
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
